molecular formula C11H8Cl2N2O2S B3010544 (2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate CAS No. 341967-64-4

(2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate

Cat. No.: B3010544
CAS No.: 341967-64-4
M. Wt: 303.16
InChI Key: WMPDDSUWBPXWDD-UHFFFAOYSA-N
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Description

(2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate is a chemical compound with the molecular formula C 11 H 8 Cl 2 N 2 O 2 S and a molecular weight of 303.17 g/mol [ ]. This carbamate derivative features a chlorophenyl group and a chlorothiazole ring, a structure known to be of significant interest in agrochemical research [ ]. The core structural motif of this molecule, the thiazole ring, is frequently explored in medicinal and pesticide chemistry. Thiazole derivatives are extensively investigated for their potential as anti-inflammatory agents, among other biological activities [ ]. Furthermore, compounds sharing the (2-chloro-1,3-thiazol-5-yl)methyl group are recognized in scientific literature as key intermediates or active ingredients in pesticides [ . For instance, some compounds within this chemical class are studied for their potential action as acetylcholine receptor agonists or antagonists in insects [ . Researchers value this compound for developing novel pest control agents with specific physical modes of action [ . This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S/c12-7-2-1-3-8(4-7)15-11(16)17-6-9-5-14-10(13)18-9/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPDDSUWBPXWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate is a compound of significant interest due to its biological activity and potential applications in medicinal chemistry. This compound belongs to the class of thiazole derivatives and carbamates, known for their diverse pharmacological properties. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in drug development.

Chemical Structure and Properties

The molecular formula of (2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate is C11H8Cl2N2O2S, with a molecular weight of 303.16 g/mol. The compound features a thiazole ring, a carbamate functional group, and a chlorophenyl moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC11H8Cl2N2O2S
Molecular Weight303.16 g/mol
PurityTypically ≥ 95%

The biological activity of (2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate primarily arises from its ability to inhibit specific enzymes involved in various metabolic pathways. Research indicates that compounds with similar structures can modulate gene expression and affect cellular signaling pathways.

Enzyme Inhibition

Studies have shown that thiazole derivatives can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. The inhibition of these enzymes can lead to bactericidal effects against a range of pathogens.

Antimicrobial Activity

Research has demonstrated that (2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate exhibits antimicrobial properties. A comparative study against reference drugs like ampicillin revealed that certain thiazole derivatives possess superior antibacterial potency.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μg/mL)Reference Drug
(2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate0.03Ampicillin
Other Thiazole Derivatives0.008 - 0.06Streptomycin

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have indicated that this compound exhibits selective toxicity towards bacterial cells while showing minimal toxicity towards human liver cells (HepG2). This selectivity is crucial for developing therapeutic agents with fewer side effects.

Table 2: Cytotoxicity Profile

Cell LineIC50 (μg/mL)
HepG2 (Human Liver)>100
E. coli0.0033 - 0.046

Structure-Activity Relationship (SAR)

The presence of electronegative substituents such as chlorine in the phenyl ring has been identified as essential for enhancing the compound's antiproliferative activity. SAR studies suggest that modifications in the thiazole ring or the phenyl group can significantly influence biological activity.

Case Studies

A notable study evaluated the efficacy of various thiazole derivatives, including (2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate, against resistant strains of bacteria. The findings indicated that this compound could effectively inhibit bacterial growth in vitro, demonstrating potential as an alternative treatment option for antibiotic-resistant infections.

Comparison with Similar Compounds

Thiazolylmethyl Carbamate Analogs

lists several thiazolylmethyl carbamates with varying substituents (Table 1). These compounds differ in the carbamate’s aryl group or additional functional groups, impacting their biological and physicochemical properties.

Table 1: Key Thiazolylmethyl Carbamate Analogs

Compound ID Substituents/Modifications Biological Role Reference
l Ethoxycarbonylamino, hydroxyhexane chain Antiviral/Enzyme inhibition
m Hydroperoxypropan-2-yl, methylurea extension Oxidative stress modulation
w Bis(thiazolylmethyl), carbonyl bridge Multitarget inhibitor
Target 3-Chlorophenyl Acetylcholinesterase inhibition N/A

Key Differences :

  • Compound l: The ethoxycarbonylamino group increases polarity, reducing blood-brain barrier penetration compared to the target compound.
  • Compound w : The dimeric structure enhances binding avidity but may limit solubility.

Neonicotinoid Insecticides

Thiamethoxam () and clothianidin () are neonicotinoids sharing the 2-chlorothiazol-5-ylmethyl group but differ in functional groups (Table 2).

Table 2: Neonicotinoid Comparisons

Compound Structure Activity Toxicity Profile
Thiamethoxam Oxadiazinan-imine, nitro group Systemic insecticide Moderate aquatic toxicity
Clothianidin Nitroguanidine, methyl group Broad-spectrum insecticide R51/53 (Harmful to aquatic life)
Target Carbamate, 3-chlorophenyl Probable enzyme inhibition Not classified

Mechanistic Contrast :

  • Neonicotinoids (e.g., thiamethoxam) act as nicotinic receptor agonists , while carbamates typically inhibit acetylcholinesterase.
  • The nitro group in clothianidin enhances insecticidal potency but increases environmental persistence .

Pyrazole and Thiophene Derivatives

and describe carbamates and sulfides with heterocyclic modifications (Table 3).

Table 3: Heterocyclic Analog Comparisons

Compound (CAS) Core Structure Key Features Application
1026080-37-4 Pyrazole, 4-methylphenoxy Increased steric bulk Pharmaceutical intermediate
685107-87-3 Thiophene, sulfanyl bridge Enhanced π-π stacking potential Agrochemical research

Structural Insights :

  • Pyrazole derivatives: The 4-methylphenoxy group in CAS 1026080-37-4 improves thermal stability but may reduce metabolic clearance.
  • Thiophene-sulfanyl analogs : The sulfanyl bridge in CAS 685107-87-3 facilitates radical scavenging, useful in oxidative environments .

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